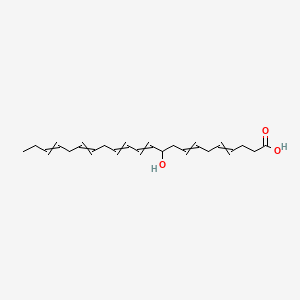
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions . Chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound is less common and usually involves large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity .
化学反応の分析
Types of Reactions
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming docosahexaenoic acid.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
科学的研究の応用
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, modulating gene expression related to inflammation and lipid metabolism.
Anti-Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and promotes the resolution of inflammation.
類似化合物との比較
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid can be compared with other hydroxylated fatty acids:
17(S)-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid (17(S)-HDoHE): Both compounds have anti-inflammatory properties, but 17(S)-HDoHE is more potent in resolving inflammation.
11-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid (11-HDoHE): Similar in structure, but differs in the position of the hydroxy group, affecting its biological activity.
Conclusion
This compound is a versatile compound with significant roles in biological processes and potential applications in various fields. Its unique structure and reactivity make it a valuable subject of study in scientific research.
特性
CAS番号 |
90780-50-0 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(4Z,7Z,10Z,13E,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16+/t21-/m1/s1 |
InChIキー |
SWTYBBUBEPPYCX-RRQCUPCBSA-N |
SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
異性体SMILES |
CC/C=C\C[C@H](/C=C/C=C/C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
正規SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
同義語 |
10-hydroxy Docosahexaenoic Acid; (±)10-HDoHE |
製品の起源 |
United States |
Q1: What is significant about the presence of 10R-HDHA in Euphausia pacifica?
A1: While not as abundant as other omega-3 fatty acids like eicosapentaenoic acid (EPA), Euphausia pacifica uniquely contains 10R-HDHA in measurable quantities []. This is significant because obtaining sufficient amounts of 10R-HDHA for research has been a challenge. The discovery of E. pacifica as a source opens up possibilities for further investigation into its potential biological activities.
Q2: What method did the researchers use to obtain 10R-HDHA from Euphausia pacifica?
A2: The researchers developed a novel purification method using enzymatic production within the krill themselves []. This method allowed them to isolate a significant amount of 10R-HDHA (5.6 mg) from a relatively small amount of krill (1 kg) [], which could be crucial for future research endeavors.
Q3: What is the next step in researching 10R-HDHA now that a viable source and extraction method have been identified?
A3: The next step is to conduct in vivo experiments to evaluate the biological activities of 10R-HDHA []. This will help determine its potential benefits for human health and could lead to the development of new therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















